

Physicochemical properties of 1-(3-Fluorobenzyl)piperazine

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Compound of Interest

Compound Name: **1-(3-Fluorobenzyl)piperazine**

Cat. No.: **B1298237**

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An In-depth Technical Guide on the Physicochemical Properties of **1-(3-Fluorobenzyl)piperazine**

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Fluorobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.^[1] The two basic nitrogen atoms of the piperazine core can be crucial for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility, by virtue of their appropriate pKa values.^[1] This compound, with a fluorobenzyl group attached to one of the piperazine nitrogens, serves as a versatile building block in the synthesis of novel molecules for drug discovery and materials science. Understanding its core physicochemical properties is fundamental for its effective application in research and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-(3-Fluorobenzyl)piperazine**, detailed experimental protocols for their determination, and a logical workflow for the characterization process.

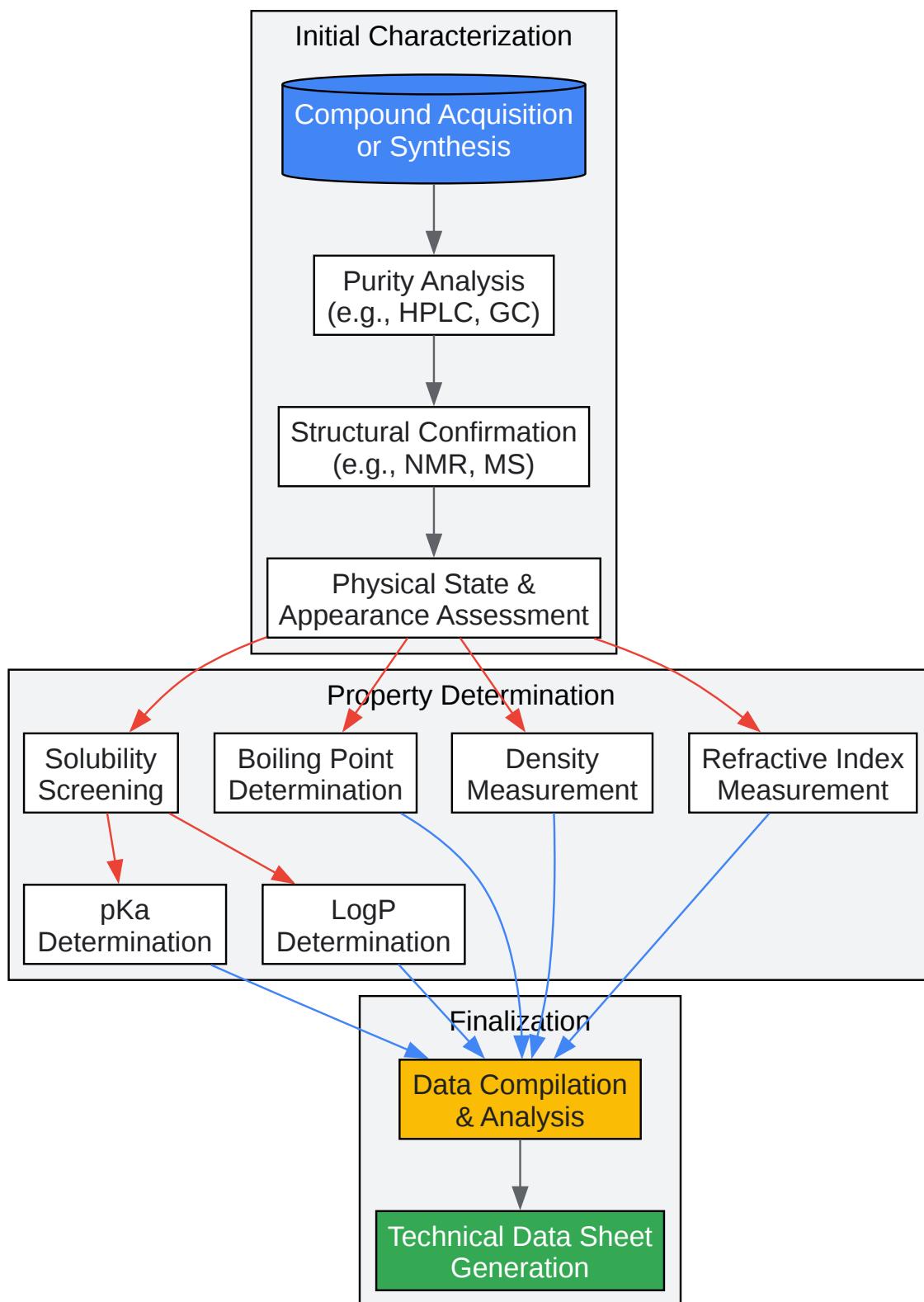
Physicochemical Data Summary

The quantitative physicochemical properties of **1-(3-Fluorobenzyl)piperazine** are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Reference(s)
CAS Number	55513-19-4	[2][3]
Molecular Formula	C ₁₁ H ₁₅ FN ₂	[2][3]
Molecular Weight	194.25 g/mol	[2][3]
Physical State	Colorless to Orange Liquid	[4][5][6]
Boiling Point	281.3 °C at 760 mmHg	[3]
Density	1.106 g/mL at 25 °C	[3][4][5]
Refractive Index (n _{20/D})	1.529	[3]
Flash Point	>110 °C (>230 °F) - Closed Cup	[3][4]
pKa (Predicted)	~9.10 (for chloro-analog); Piperazine pKa values are ~9.73 and ~5.35	[6][7]
logP	No experimental data available.	
Solubility	No quantitative data available. The piperazine moiety generally enhances water solubility.	[1]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical compound like **1-(3-Fluorobenzyl)piperazine**.

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Experimental Workflow for Physicochemical Characterization

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of **1-(3-Fluorobenzyl)piperazine**.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.^[8] A common and effective method for small sample quantities is the capillary method using a Thiele tube or a melting point apparatus with an aluminum block.^{[9][10]}

- Apparatus: Thiele tube or melting point apparatus, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate).
- Procedure:
 - Place a few milliliters of **1-(3-Fluorobenzyl)piperazine** into the small test tube.^[8]
 - Invert a capillary tube, sealed at one end, and place it into the liquid in the test tube with the open end submerged.^{[9][11]}
 - Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
 - Immerse the assembly in a heating bath (e.g., paraffin oil in a Thiele tube) or place it in an aluminum block.^[12]
 - Heat the apparatus slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.
 - Observe the capillary tube. As the liquid heats, air will escape from the capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.^[9]
 - Alternatively, note the temperature when bubbling stops and the liquid begins to enter the capillary tube upon cooling; this temperature is the boiling point.^[12]

- Precautions: Ensure the capillary tube is properly sealed at one end.[\[11\]](#) The heating must be slow and uniform to ensure an accurate reading.[\[9\]](#)

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of a base's conjugate acid. For a basic compound like **1-(3-Fluorobenzyl)piperazine**, this value is crucial for predicting its ionization state at different pH levels, which affects solubility and biological interactions. Potentiometric titration is a highly accurate method for pKa determination.[\[13\]](#)[\[14\]](#)

- Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer, and stir bar.
- Procedure:
 - Prepare a solution of **1-(3-Fluorobenzyl)piperazine** of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water.
 - Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
 - Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments from a burette.
 - After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
 - Continue the titration well past the equivalence point(s). Since piperazine has two basic nitrogens, two equivalence points are expected.
 - Plot the recorded pH values against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point, where half of the basic sites have been protonated. This point is identified as the midpoint of the steepest parts of the curve.

- Precautions: The pH meter must be accurately calibrated with standard buffers before use. The experiment should be conducted at a constant temperature, typically 25°C, as pKa is temperature-dependent.

LogP (Partition Coefficient) Determination (Shake-Flask Method)

LogP is the logarithm of the partition coefficient, which quantifies a compound's lipophilicity by measuring its distribution ratio in a biphasic system of a non-polar solvent (n-octanol) and a polar solvent (water).[\[15\]](#)

- Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer).
- Procedure:
 - Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD measurement).[\[16\]](#)
 - Dissolve a precisely weighed amount of **1-(3-Fluorobenzyl)piperazine** in either the n-octanol or water phase.
 - Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or vial.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[\[17\]](#)
 - Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.
 - Carefully withdraw a sample from each phase.
 - Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC with a standard curve).[\[16\]](#)[\[18\]](#)

- Calculate the partition coefficient (P) as: $P = [\text{Concentration in n-octanol}] / [\text{Concentration in aqueous phase}]$.
- The LogP is the base-10 logarithm of P.[15]
- Precautions: The two solvent phases must be pre-saturated with each other to prevent volume changes during the experiment.[16] The purity of the compound is critical for accurate results.

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specified temperature. The equilibrium shake-flask method is considered the gold standard.[19]

- Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).
- Procedure:
 - Add an excess amount of **1-(3-Fluorobenzyl)piperazine** to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The excess solid should be clearly visible.[19]
 - Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).
 - Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
 - After agitation, allow the vials to stand to let the undissolved solid settle.
 - Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.
 - Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[19]

- The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
- Precautions: It is crucial to ensure that a true equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant. Temperature control is critical throughout the experiment.

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